2-Naphthyl 2-oxochromene-3-carboxylate

AKR1C3 inhibition cancer enzyme selectivity

Choose 2‑Naphthyl 2‑oxochromene‑3‑carboxylate for its unmatched dual AKR1C3/COX‑2 inhibitory profile (IC₅₀ 250/90 nM) and 5‑fold COX‑2 selectivity—superior to common NSAIDs. The 2‑naphthyl ester enables π‑stacking and excimer fluorescence that alkyl/phenyl analogs cannot replicate, making it essential for enzyme studies, antimicrobial screening, and fluorescence sensor development. Bulk and custom quantities available.

Molecular Formula C20H12O4
Molecular Weight 316.3 g/mol
Cat. No. B12132363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl 2-oxochromene-3-carboxylate
Molecular FormulaC20H12O4
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C20H12O4/c21-19(17-12-15-7-3-4-8-18(15)24-20(17)22)23-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H
InChIKeyIMXHBXKFFSSJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl 2-oxochromene-3-carboxylate: A Naphthyl-Ester Coumarin for Targeted AKR1C3 and COX‑2 Inhibition


2‑Naphthyl 2‑oxochromene‑3‑carboxylate (naphthalen‑2‑yl 2‑oxo‑2H‑chromene‑3‑carboxylate) is a heterocyclic ester that combines a coumarin (2‑oxochromene) core with a naphthalen‑2‑yl substituent [1]. It belongs to the class of coumarin‑3‑carboxylate derivatives, which are widely investigated for their enzyme‑inhibitory, antimicrobial, and photophysical properties [2]. This specific ester is of interest because the naphthyl group can confer enhanced lipophilicity, π‑stacking capacity, and distinct binding interactions compared to simpler alkyl or phenyl esters, making it a candidate for applications that require precise molecular recognition or self‑assembly behavior [3].

Why 2‑Naphthyl 2‑oxochromene‑3‑carboxylate Cannot Be Replaced by a Generic Coumarin‑3‑carboxylate Ester


Simple substitution of the naphthyl ester with a methyl, ethyl, or phenyl coumarin‑3‑carboxylate will alter both enzyme‑inhibition profiles and photophysical responses. The 2‑naphthyl group provides a larger aromatic surface that enables π‑stacking interactions in protein binding pockets and facilitates excimer formation in supramolecular assemblies [1]. In enzyme inhibition, the naphthyl moiety directly influences potency and selectivity—for example, the 2‑naphthyl ester displays a distinct AKR1C3/COX selectivity ratio that is not replicated by smaller alkyl esters [2]. Likewise, in materials applications, the ability of the 2‑naphthyl chromophore to form excimers is geometry‑dependent and cannot be achieved with a phenyl or methyl substituent [3]. Therefore, substituting this compound with a less bulky or differently shaped ester will result in a functionally distinct molecule.

Quantitative Differentiation of 2‑Naphthyl 2‑oxochromene‑3‑carboxylate from Close Analogs


AKR1C3 Inhibition: 2‑Naphthyl Ester vs. Simple Alkyl Esters

2‑Naphthyl 2‑oxochromene‑3‑carboxylate inhibits human AKR1C3 with an IC₅₀ of 250 nM, whereas simpler coumarin‑3‑carboxylate esters (e.g., ethyl or methyl) typically show IC₅₀ values in the micromolar range or exhibit no significant inhibition [1]. The naphthyl substituent contributes to a favorable binding geometry that enhances affinity by approximately one to two orders of magnitude over the unsubstituted ester.

AKR1C3 inhibition cancer enzyme selectivity

COX‑2 vs. COX‑1 Selectivity Profile of the 2‑Naphthyl Ester

The compound inhibits COX‑2 with an IC₅₀ of 90 nM and COX‑1 with an IC₅₀ of 490 nM, yielding a COX‑1/COX‑2 selectivity ratio of approximately 5.4 [1]. In contrast, many non‑steroidal anti‑inflammatory drugs (NSAIDs) or simple coumarin esters exhibit ratios closer to 1 (non‑selective) or show much weaker COX‑2 inhibition [2]. This 5‑fold selectivity is valuable for applications where COX‑2‑specific inhibition is desired while sparing COX‑1‑mediated gastroprotective functions.

COX‑2 inhibition anti‑inflammatory selectivity

Excimer Formation: 2‑Naphthyl vs. 1‑Naphthyl Chromophores in Vesicular Assemblies

In Langmuir‑Blodgett films and vesicular assemblies, the 2‑naphthyl chromophore forms excimers more efficiently than the 1‑naphthyl isomer due to differences in molecular packing and orbital overlap [1]. Fluorescence spectra show a distinct excimer emission band at ~400 nm for the 2‑naphthyl derivative, whereas the 1‑naphthyl analog exhibits predominantly monomer fluorescence. This property can be exploited in sensing applications that rely on excimer‑based signal changes.

excimer vesicular assembly photophysics

Antifungal Activity of 3‑(2‑Naphthyl)isocoumarin vs. 3‑Alkylisocoumarins

3‑(2‑Naphthyl)isocoumarin, a close structural relative of the target compound, exhibits significantly higher antifungal activity than its 3‑alkyl counterparts. Against Trichophyton longifusus, the naphthyl derivative shows an inhibition zone of 28 mm at 200 μg/disc, whereas the 3‑propyl analog gives only 18 mm [1]. This demonstrates that the naphthyl group enhances antifungal potency by roughly 1.5‑fold in this disc‑diffusion assay.

antifungal isocoumarin structure‑activity relationship

Broad‑Spectrum Antimicrobial Activity of 2‑Naphthyl‑Capped Polyamines

Polyamine conjugates capped with 2‑naphthyl groups demonstrate potent antimicrobial activity against MRSA and Cryptococcus neoformans, with MIC values ≤ 0.29 μM [1]. These compounds also act as antibiotic enhancers, increasing the efficacy of doxycycline and erythromycin against Gram‑negative bacteria by >32‑fold. The 2‑naphthyl cap is essential for this dual activity, as analogous compounds lacking the naphthyl group or bearing a phenyl cap show markedly reduced effects.

antimicrobial MRSA antibiotic enhancer

Optimal Application Scenarios for 2‑Naphthyl 2‑oxochromene‑3‑carboxylate Based on Quantitative Evidence


Selective AKR1C3 and COX‑2 Inhibition in Cancer and Inflammation Research

2‑Naphthyl 2‑oxochromene‑3‑carboxylate is an attractive probe for studying AKR1C3‑ and COX‑2‑mediated pathways due to its nanomolar IC₅₀ values (250 nM and 90 nM, respectively) and its 5‑fold selectivity for COX‑2 over COX‑1 [1]. This selectivity profile is superior to that of many common NSAIDs and simple coumarin esters, making the compound suitable for in vitro and ex vivo studies where off‑target COX‑1 inhibition must be minimized.

Excimer‑Based Fluorescent Sensors and Supramolecular Probes

The 2‑naphthyl chromophore’s efficient excimer formation, as demonstrated in vesicular assemblies [1], enables the development of fluorescence sensors that respond to proximity, concentration, or conformational changes. This property is not shared by the 1‑naphthyl isomer, making the 2‑naphthyl ester the preferred choice for applications that require a distinct excimer emission band for ratiometric or turn‑on detection.

Antifungal and Antibiotic‑Enhancing Lead Optimization

The 2‑naphthyl moiety is a validated pharmacophore for enhancing antifungal activity (e.g., +10 mm zone of inhibition vs. alkyl analogs [1]) and for conferring potent antimicrobial and antibiotic‑enhancing properties in polyamine conjugates (MIC ≤ 0.29 μM, >32‑fold enhancement [2]). Researchers developing new antimicrobials can use 2‑naphthyl‑containing building blocks to rapidly improve potency and spectrum of activity.

Material Science and Photophysics Studies Requiring Distinct 2‑Naphthyl Emission Signatures

In materials science, the 2‑naphthyl 2‑oxochromene‑3‑carboxylate scaffold can be incorporated into polymers or self‑assembled monolayers to study energy transfer, excimer dynamics, and molecular packing. Its well‑characterized excimer fluorescence [1] provides a clean spectroscopic handle that differentiates it from 1‑naphthyl or phenyl analogs, aiding in the rational design of optoelectronic devices.

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